4-Methoxydibenzothiophene
Overview
Description
4-Methoxydibenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It is a pale yellow solid that is insoluble in water but soluble in organic solvents. This compound is commonly used as a starting material or intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound
Mode of Action
It is known that dibenzothiophene derivatives can interact with various biological targets through different mechanisms, such as binding to proteins or dna, or interfering with cellular processes
Biochemical Pathways
Studies on the degradation of dibenzothiophene, a related compound, by certain bacteria have shown that it can be metabolized through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom . It’s possible that 4-Methoxydibenzothiophene might be metabolized in a similar manner, but more research is needed to confirm this.
Result of Action
It is known that dibenzothiophene derivatives can have various biological effects, depending on their specific structures and the biological targets they interact with
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific conditions of the biological system in which the compound is present
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxydibenzothiophene can be synthesized through various synthetic routes. One common method involves the reaction of dibenzothiophene with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions and requires a strong acid catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxydibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into the corresponding thiol or sulfide.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
4-Methoxydibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes and agrochemicals.
Comparison with Similar Compounds
Dibenzothiophene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methyldibenzothiophene: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness: 4-Methoxydibenzothiophene is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic substitution reactions and increases its solubility in organic solvents .
Properties
IUPAC Name |
4-methoxydibenzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNFPLKXUIFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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